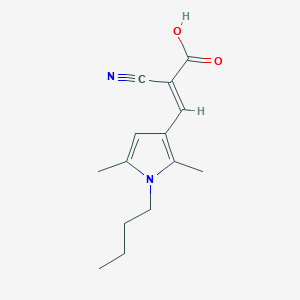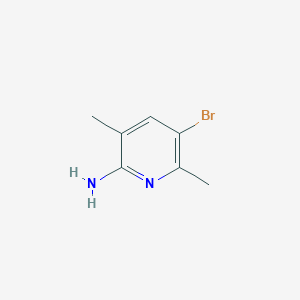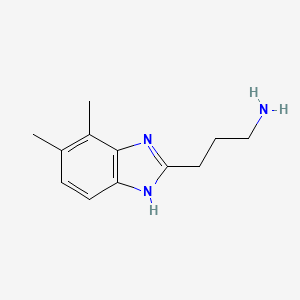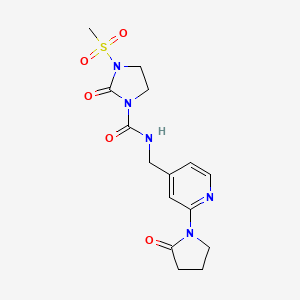![molecular formula C23H25N3O B2949037 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-13-0](/img/structure/B2949037.png)
1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a unique structure combining a pyrrolidinone ring, an imidazole moiety, and a dimethylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The imidazole intermediate is then alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Pyrrolidinone Formation: The resulting product is reacted with an allyl halide to introduce the allyl group, followed by cyclization with a suitable reagent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the pyrrolidinone ring may interact with protein active sites, altering their function.
相似化合物的比较
Similar Compounds
1-allyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Lacks the dimethyl groups on the benzyl ring.
1-allyl-4-(1-(2,4-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Has different methyl group positions on the benzyl ring.
Uniqueness
The presence of the 2,5-dimethylbenzyl group in 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-4-11-25-14-19(13-22(25)27)23-24-20-7-5-6-8-21(20)26(23)15-18-12-16(2)9-10-17(18)3/h4-10,12,19H,1,11,13-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSRCAIZXYGMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2948955.png)
![Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate](/img/structure/B2948957.png)
![N-[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2948958.png)


![2-(4-fluorophenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2948964.png)


![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide](/img/structure/B2948970.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B2948974.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2948975.png)
![3-[1-(2-Methylpropoxy)ethoxy]oxetane](/img/structure/B2948976.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2948977.png)
